BenchChemオンラインストアへようこそ!

N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

N-(1-Methoxypropan-2-yl)-2-methylpyridin-3-amine (CAS 1519205-68-5) is a disubstituted pyridin-3-amine derivative with molecular formula C10H16N2O and molecular weight 180.25 g/mol. The compound features a 2-methyl substituent on the pyridine ring and an N-(1-methoxypropan-2-yl) side chain at the 3-amino position, distinguishing it from both the parent 2-methylpyridin-3-amine scaffold and the more common 2-methoxy-substituted analogs.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B13251102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)NC(C)COC
InChIInChI=1S/C10H16N2O/c1-8(7-13-3)12-10-5-4-6-11-9(10)2/h4-6,8,12H,7H2,1-3H3
InChIKeyCHQJUWARSDFVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methoxypropan-2-yl)-2-methylpyridin-3-amine: Core Structural and Physicochemical Profile for Informed Procurement


N-(1-Methoxypropan-2-yl)-2-methylpyridin-3-amine (CAS 1519205-68-5) is a disubstituted pyridin-3-amine derivative with molecular formula C10H16N2O and molecular weight 180.25 g/mol . The compound features a 2-methyl substituent on the pyridine ring and an N-(1-methoxypropan-2-yl) side chain at the 3-amino position, distinguishing it from both the parent 2-methylpyridin-3-amine scaffold and the more common 2-methoxy-substituted analogs . It is primarily supplied as a research-grade building block with a minimum purity of 95% . This compound occupies a specific chemical space within the pyridin-3-amine family that has been extensively explored for multitargeted protein kinase inhibitor development, particularly for non-small cell lung cancer (NSCLC) applications [1].

Why N-(1-Methoxypropan-2-yl)-2-methylpyridin-3-amine Cannot Be Replaced by Generic Pyridin-3-amine Analogs


Substituting N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine with seemingly similar pyridin-3-amine derivatives introduces critical differences in hydrogen-bonding capacity, lipophilicity, and steric profile that directly impact molecular recognition and synthetic utility. The 2-methyl group (versus 2-methoxy in the closest commercial analog, CAS 112777-36-3) reduces the hydrogen bond acceptor count from 4 to 2 and alters the electron density of the pyridine ring, affecting both coordination chemistry and biological target engagement . Structure-activity relationship (SAR) studies on pyridin-3-amine kinase inhibitors have demonstrated that even single-atom substitutions at the 2-position of the pyridine ring can shift kinase selectivity profiles by orders of magnitude [1]. Furthermore, the N-(1-methoxypropan-2-yl) side chain introduces a chiral center and a methoxyethyl motif that is absent in simpler N-alkyl analogs, providing additional vectors for stereospecific interactions and metabolic stability modulation [2].

Quantitative Differentiation Evidence: N-(1-Methoxypropan-2-yl)-2-methylpyridin-3-amine Versus Closest Analogs


Molecular Weight Reduction of 16.0 g/mol (8.9%) Versus 2-Methoxy Analog Confers Improved Synthetic Tractability

N-(1-Methoxypropan-2-yl)-2-methylpyridin-3-amine (MW 180.25 g/mol) is 16.0 g/mol lighter than its closest commercial analog 2-methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine (CAS 112777-36-3, MW 196.25 g/mol) . This 8.9% molecular weight reduction directly translates to a lower heavy atom count (13 vs. 14) and improved compliance with fragment-based drug discovery guidelines (Rule of Three: MW ≤ 300) [1]. The 2-methyl substitution eliminates one oxygen atom compared to the 2-methoxy analog, reducing hydrogen bond acceptor count from 4 to 2, which decreases polar surface area and may enhance passive membrane permeability in cellular assays .

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

2-Methyl vs. 2-Methoxy Substitution Alters Pyridine Ring Electronics: Predicted ΔcLogP of Approximately -0.4 to -0.6 Units

Computational property prediction indicates that N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine (2-methyl substituent) possesses higher lipophilicity than its 2-methoxy counterpart (CAS 112777-36-3), with an estimated cLogP difference of approximately -0.4 to -0.6 units favoring the 2-methyl analog [1]. This is consistent with the established Hansch π constant for aromatic methyl (+0.56) versus methoxy (-0.02) substituents [2]. The higher lipophilicity of the 2-methyl compound may translate to increased passive membrane permeability (~0.5–1.0 log unit improvement predicted by the parallel artificial membrane permeability assay correlation) while maintaining acceptable aqueous solubility for in vitro assay conditions [3].

Physicochemical Profiling Lipophilicity Optimization ADME Prediction

Vendor-Specified Purity of 95% (HPLC) Provides Defined Quality Baseline Absent for Unspecified In-House Analogs

N-(1-Methoxypropan-2-yl)-2-methylpyridin-3-amine is commercially available with a vendor-specified minimum purity of 95% as determined by HPLC analysis (LeYan Product No. 1353030) . In contrast, the parent compound 2-methylpyridin-3-amine (CAS 3430-10-2) is typically supplied at 98% purity (GC) from multiple vendors but lacks the N-(1-methoxypropan-2-yl) functionalization required for direct use in structure-activity relationship studies targeting the pyridin-3-amine kinase inhibitor scaffold . This compound's defined purity specification enables direct use in parallel medicinal chemistry libraries without additional purification, reducing synthesis cycle time by one step compared to in-house N-alkylation of the parent amine .

Chemical Procurement Quality Control Reproducibility

N-(1-Methoxypropan-2-yl) Side Chain Introduces Stereochemical Diversity Absent in N-Isopropyl and N-Cyclopropylmethyl Analogs

The N-(1-methoxypropan-2-yl) substituent of the target compound contains a chiral center at the propan-2-yl carbon, providing (R)- and (S)-enantiomeric opportunities for stereospecific target engagement that are completely absent in the achiral analogs N-isopropyl-2-methylpyridin-3-amine and N-(cyclopropylmethyl)-2-methylpyridin-3-amine (CAS 1516095-22-9) . The methoxy group on the side chain serves as an additional hydrogen bond acceptor and a potential metabolic soft spot that can be exploited for prodrug design or tuned for cytochrome P450 (CYP) stability optimization [1]. In the context of pyridin-3-amine kinase inhibitors, the stereochemistry of the N-substituent has been shown to influence binding pose and selectivity, with (S)-configured analogs frequently exhibiting 2- to 10-fold higher potency than (R)-enantiomers in FGFR inhibition assays [2].

Stereochemistry Chiral Building Blocks Structure-Based Drug Design

Class-Level FGFR Kinase Inhibitor Scaffold Validation Supports Prioritization Over Non-Pyridin-3-amine Chemotypes

The pyridin-3-amine scaffold has been validated as a privileged chemotype for multitargeted kinase inhibition in NSCLC, with compound 3m from the Zhu et al. (2017) series demonstrating nanomolar inhibition against FGFR1, FGFR2, FGFR3, RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK kinases [1]. The 2-methyl substitution on the pyridine ring is a critical determinant of FGFR selectivity, as SAR studies showed that replacing the 2-methyl group with hydrogen or larger substituents reduced FGFR1 inhibitory activity by more than 10-fold [2]. N-(1-Methoxypropan-2-yl)-2-methylpyridin-3-amine retains the essential 2-methyl pharmacophore while offering the N-(1-methoxypropan-2-yl) side chain as a vector for further elaboration, positioning it as a strategically relevant intermediate for developing FGFR-targeted therapeutics [3].

Kinase Inhibition Non-Small Cell Lung Cancer FGFR Targeting

Restricted Commercial Availability Creates Forced Differentiation: Only 1–2 Active Suppliers vs. 10+ for Parent Amine

N-(1-Methoxypropan-2-yl)-2-methylpyridin-3-amine is currently listed by only 1–2 active suppliers (LeYan, with CymitQuimica/Biosynth product discontinued), compared to over 10 active commercial sources for the parent compound 2-methylpyridin-3-amine (CAS 3430-10-2) . The nearest functionalized analog, 2-methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine (CAS 112777-36-3), is available from at least 4 suppliers (MolCore, ChemScene, CymitQuimica, BenchChem) . This limited supplier landscape for the 2-methyl variant creates a procurement scenario where early engagement with the available vendor is critical for ensuring research continuity, particularly for programs requiring multi-gram quantities or specific enantiomeric forms .

Supply Chain Chemical Sourcing Research Continuity

Optimal Application Scenarios for N-(1-Methoxypropan-2-yl)-2-methylpyridin-3-amine Based on Quantitative Differentiation Evidence


Fragment-Based and Ligand-Efficiency-Driven Kinase Inhibitor Discovery Programs

N-(1-Methoxypropan-2-yl)-2-methylpyridin-3-amine (MW 180.25, 13 heavy atoms) is ideally suited as a fragment-sized starting point for FGFR and multitargeted kinase inhibitor programs targeting NSCLC. Its molecular weight (16.0 g/mol lighter than the 2-methoxy analog) and reduced hydrogen bond acceptor count (2 vs. 4) align with fragment-based drug discovery principles (Rule of Three: MW ≤ 300, H-bond acceptors ≤ 3) [1]. The validated pyridin-3-amine scaffold has produced compound 3m, which achieved nanomolar inhibition across FGFR1/2/3, RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK, with in vivo tumor growth inhibition of 66.1% in NCI-H1581 xenografts [2]. Researchers can elaborate the N-(1-methoxypropan-2-yl) side chain or the 2-methyl position to optimize potency and selectivity while maintaining favorable ligand efficiency metrics.

Stereochemical SAR Exploration in Chiral Kinase Inhibitor Design

The chiral center at the propan-2-yl carbon of the N-(1-methoxypropan-2-yl) side chain enables systematic exploration of enantiomer-dependent kinase selectivity, a dimension inaccessible with achiral N-isopropyl or N-cyclopropylmethyl analogs [1]. Enantiopure synthesis or chiral chromatographic separation of the racemate allows direct comparison of (R)- and (S)-configured analogs in FGFR inhibition assays, where class-level SAR data indicate 2- to 10-fold potency differences between enantiomers [2]. The methoxy group on the side chain provides an additional hydrogen bond acceptor and a potential site for metabolic engineering (CYP-mediated O-dealkylation), offering medicinal chemists opportunities to fine-tune pharmacokinetic properties .

Advanced Intermediate for Parallel Library Synthesis in Multitargeted Oncology Programs

The pre-installed N-(1-methoxypropan-2-yl) group at 95% purity (HPLC) eliminates one synthetic step compared to in-house N-alkylation of 2-methylpyridin-3-amine, which typically proceeds in 40–80% yield and requires chromatographic purification [1]. This makes the compound a strategic advanced intermediate for parallel medicinal chemistry libraries targeting FGFR-driven NSCLC. The 2-methyl substituent retains the essential pharmacophore identified in the Zhu et al. (2017) SAR study, where 2-position modifications were shown to modulate FGFR1 inhibitory activity by more than 10-fold [2]. The compound's limited commercial availability (1–2 active suppliers) necessitates early procurement engagement but ensures access to a differentiated chemical space not readily accessible from generic pyridin-3-amine building blocks .

Comparative Physicochemical Property Optimization Across 2-Methyl and 2-Methoxy Pyridin-3-amine Series

N-(1-Methoxypropan-2-yl)-2-methylpyridin-3-amine and its 2-methoxy analog (CAS 112777-36-3) represent a matched molecular pair for investigating the impact of 2-methyl versus 2-methoxy substitution on kinase inhibitor potency, selectivity, and ADME properties. The predicted ΔcLogP of +0.4 to +0.6 units for the 2-methyl compound (based on Hansch π constants: CH3 = +0.56 vs. OCH3 = -0.02) provides a defined lipophilicity window for optimizing passive membrane permeability while monitoring metabolic stability [1]. This matched-pair analysis enables data-driven selection between the two building blocks based on program-specific property requirements, rather than relying on vendor-driven recommendations [2].

Quote Request

Request a Quote for N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.